3,5-Dimethoxyphenethylamine chemical properties and structure
3,5-Dimethoxyphenethylamine chemical properties and structure
An In-depth Technical Guide to 3,5-Dimethoxyphenethylamine: Structure, Properties, and Synthetic Considerations
Introduction
3,5-Dimethoxyphenethylamine (3,5-DMPEA), also known as 4-desmethoxymescaline, is a phenethylamine alkaloid found naturally in the cactus Pelecyphora aselliformis.[1] While its direct pharmacological effects in humans remain largely uncharacterized, its true significance in the fields of medicinal chemistry and pharmacology lies in its core structure.[1] It serves as the parent compound for a class of psychoactive substances known as "scalines," which are 4-substituted analogues of mescaline.[1][2] This guide provides a comprehensive technical overview of 3,5-DMPEA, focusing on its chemical properties, structure, synthesis, and its pivotal role as a foundational scaffold for structure-activity relationship (SAR) studies targeting serotonergic systems.
Chemical Structure and Physicochemical Properties
3,5-DMPEA is a primary amine belonging to the phenethylamine class. The structure consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and an ethylamine chain at the 1 position. This substitution pattern distinguishes it from its more widely studied isomers, such as 3,4-DMPEA (homoveratrylamine) and 2,5-DMPEA (2C-H).[3][4]
Molecular Structure
The chemical structure of 3,5-Dimethoxyphenethylamine is illustrated below.
Caption: 2D Chemical Structure of 3,5-Dimethoxyphenethylamine.
Physicochemical Data
A summary of the key identifiers and physical properties for 3,5-DMPEA is provided in Table 1. These data are essential for laboratory handling, analytical method development, and computational modeling.
Table 1: Chemical Identifiers and Physical Properties of 3,5-Dimethoxyphenethylamine
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(3,5-dimethoxyphenyl)ethanamine | [5] |
| Synonyms | 3,5-DMPEA, 4-Desmethoxymescaline | [1] |
| CAS Number | 3213-28-3 | [5][6] |
| Molecular Formula | C₁₀H₁₅NO₂ | [5][7] |
| Molecular Weight | 181.23 g/mol | [5][6] |
| Boiling Point | 178-180 °C at 19 mmHg | [6] |
| Density | >1.041 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.5100 | [6] |
| logP (Octanol/Water) | 1.205 (Calculated) | [8] |
| Water Solubility (logS) | -1.95 (Calculated, mol/L) | [8] |
| SMILES | COc1cc(CCN)cc(OC)c1 | [6] |
| InChIKey | ZHSFEDDRTVLPHH-UHFFFAOYSA-N |[5][6] |
Thermodynamic Properties
Calculated thermodynamic data provide insight into the molecule's stability and behavior under various conditions.
Table 2: Calculated Thermodynamic Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Enthalpy of Formation (Gas, ΔfH°gas) | -266.79 | kJ/mol | [8] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -17.08 | kJ/mol | [8] |
| Enthalpy of Fusion (ΔfusH°) | 22.49 | kJ/mol | [8] |
| Enthalpy of Vaporization (ΔvapH°) | 56.92 | kJ/mol |[8] |
Synthesis and Purification
The synthesis of 3,5-DMPEA is not as commonly documented as that of its isomers. However, a robust synthetic route can be designed based on established phenethylamine synthesis protocols, typically involving the reduction of a nitrile or a nitrostyrene intermediate. A logical and efficient pathway proceeds via the corresponding phenylacetonitrile.
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-stage process starting from a commercially available precursor, 3,5-dimethoxybenzyl bromide. The first stage involves a nucleophilic substitution to form the key intermediate, 3,5-dimethoxyphenylacetonitrile. The second stage is the reduction of the nitrile group to the primary amine.
Caption: Proposed synthetic workflow for 3,5-Dimethoxyphenethylamine.
Experimental Protocol: Synthesis via Nitrile Reduction
This protocol describes a representative method for the laboratory-scale synthesis of 3,5-DMPEA.
PART A: Synthesis of 3,5-Dimethoxyphenylacetonitrile (Intermediate) [9][10]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (N₂ or Argon), add 3,5-dimethoxybenzyl bromide (1.0 eq) and a suitable solvent such as acetonitrile or acetone.
-
Cyanation: Add sodium cyanide (NaCN, ~1.2 eq) or trimethylsilyl cyanide (TMSCN, ~1.5 eq) to the solution.[9][10] If using TMSCN, a fluoride source like tetrabutylammonium fluoride (TBAF) may be required to catalyze the reaction.[9]
-
Rationale: The cyanide anion (CN⁻) is a potent nucleophile that displaces the bromide leaving group in an SN2 reaction to form the C-C bond, extending the carbon chain by one.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If using an aqueous-miscible solvent, pour the mixture into ice-water to precipitate the product.[9] If using an immiscible solvent, perform a standard aqueous work-up. Filter the crude solid product.
-
Purification: Recrystallize the crude 3,5-dimethoxyphenylacetonitrile from a suitable solvent system (e.g., methanol/water) to yield a purified solid. The melting point of this intermediate is reported as 54-57 °C.[10]
PART B: Reduction to 3,5-Dimethoxyphenethylamine
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄, ~2.0 eq), in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Nitrile: Dissolve the purified 3,5-dimethoxyphenylacetonitrile from Part A in a minimal amount of anhydrous ether and add it dropwise to the LiAlH₄ suspension.
-
Rationale: LiAlH₄ is a strong, non-selective reducing agent that provides a source of hydride ions (H⁻) to reduce the carbon-nitrogen triple bond of the nitrile to a primary amine. This is a standard and high-yielding method for this transformation.
-
-
Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently reflux to ensure the reaction goes to completion (monitor by TLC).
-
Quenching (Fieser work-up): Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and forming a granular, filterable aluminum salt precipitate.
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the inorganic salts and wash them thoroughly with ether.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude oil can be purified by vacuum distillation to yield 3,5-Dimethoxyphenethylamine.[6]
Analytical Characterization
Unambiguous identification and purity assessment of 3,5-DMPEA require a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show distinct signals for the aromatic protons, the two methoxy groups (a singlet integrating to 6H), and the two methylene groups of the ethylamine side chain (two triplets).
-
¹³C NMR data has been reported, with spectra typically run in CDCl₃.[11] Key signals would include those for the two equivalent methoxy carbons, the four unique aromatic carbons, and the two aliphatic carbons of the side chain.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) mass spectra are available in databases like NIST.[7] The molecular ion peak (M⁺) would be observed at m/z 181. A prominent fragment is often seen at m/z 152, corresponding to the benzylic cation formed by the loss of the CH₂NH₂ group.
-
LC-MS analysis would show a protonated molecular ion [M+H]⁺ at m/z 182.117 in the positive ion mode.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching bands for the primary amine group (~3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and strong C-O stretching for the methoxy ethers (~1050-1250 cm⁻¹).[7]
Biological and Pharmacological Context
While 3,5-DMPEA itself is considered biologically inactive or of unknown effect, it is a critical tool for understanding the SAR of psychedelic phenethylamines.[1] Its structure provides a template for systematic modification, particularly at the 4-position of the phenyl ring.
Relationship to Mescaline and the "Scalines"
Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic agent. 3,5-DMPEA is its 4-desmethoxy analogue. The "scaline" series of compounds are built upon the 3,5-DMPEA scaffold by adding various alkoxy groups at the 4-position.[2][12] This relationship is fundamental to their pharmacology.
Caption: Structural relationship of 3,5-DMPEA to Mescaline and Scalines.
Structure-Activity Relationships (SAR)
Research into mescaline analogues has demonstrated that the substitution pattern on the phenethylamine ring is a critical determinant of psychedelic activity, which is primarily mediated by agonist activity at the serotonin 5-HT₂A receptor.[12][13][14]
-
The 3,5-Dimethoxy Pattern: This pattern is a key feature of many potent compounds.
-
The 4-Position Substituent: The nature of the group at the 4-position dramatically modulates potency and duration of action. For example, allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) and methallylescaline (4-methylallyloxy-3,5-dimethoxyphenethylamine) are significantly more potent than mescaline itself.[14][15]
-
Role of 3,5-DMPEA: As the unsubstituted parent compound (effectively having a hydrogen at the 4-position), 3,5-DMPEA serves as an essential negative control in SAR studies. Its lack of significant activity highlights the necessity of the 4-position substituent for potent 5-HT₂A agonism within this chemical series.
Safety and Handling
3,5-Dimethoxyphenethylamine is classified as a corrosive substance and must be handled with appropriate care in a laboratory setting.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS05 (Corrosion) | [5][6] |
| Signal Word | Danger | [5][6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][6] |
| H318: Causes serious eye damage. | [5] | |
| Precautionary Codes | P280, P303+P361+P353, P305+P351+P338, P310 | [6] |
| Storage Class | 8A - Combustible corrosive hazardous materials |[6] |
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated fume hood.
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